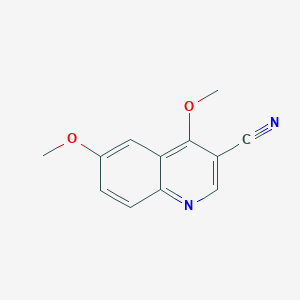
1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a complex chemical process.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment option for inflammatory and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit significant activity against various types of cancer cells, as well as anti-inflammatory and anti-fibrotic properties. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory and fibrotic diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for larger scale production.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-methoxypyridine with 2-amino-4-isopropylpyrimidine in the presence of a base to form 1-(2-methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazine. This intermediate is then reacted with an acid in the presence of a coupling agent to yield the final product, this compound.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment option for inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-propan-2-ylpyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12(2)17-19-7-5-14(20-17)21-8-9-22(16(23)11-21)13-4-6-18-15(10-13)24-3/h4-7,10,12H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRKYPPLFEPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)
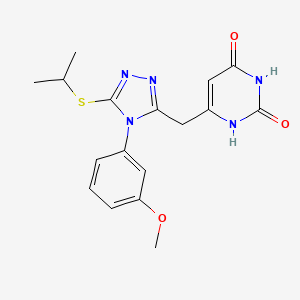
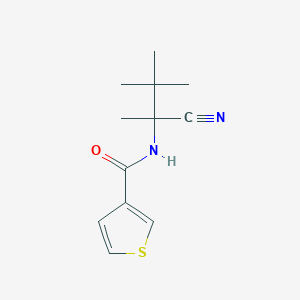

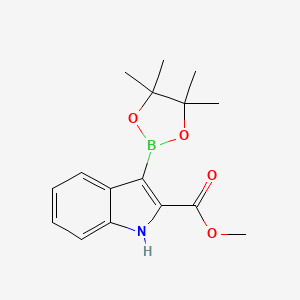
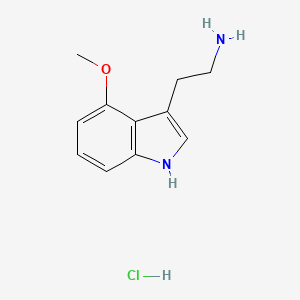
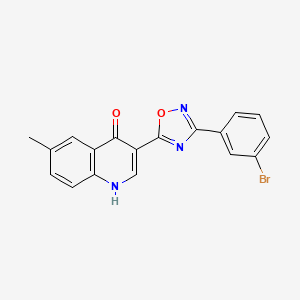
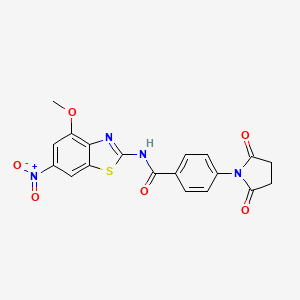

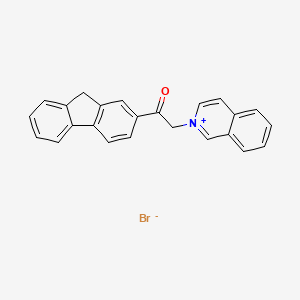
![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)
![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)
